3-{[5-(4-methoxyphenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate
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Overview
Description
3-{[5-(4-methoxyphenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate is a complex organic compound that features a furan ring fused with a methoxyphenyl group and an acetate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[5-(4-methoxyphenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with acetylacetone to form the furan ring, followed by esterification with phenyl acetate. The reaction conditions often require the use of catalysts such as p-toluenesulfonic acid and solvents like toluene or ethanol to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieving the desired product quality.
Chemical Reactions Analysis
Types of Reactions
3-{[5-(4-methoxyphenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the acetate ester, where nucleophiles like amines or thiols replace the acetate group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amides or thioesters.
Scientific Research Applications
3-{[5-(4-methoxyphenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-{[5-(4-methoxyphenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Methoxyphenylboronic acid: Shares the methoxyphenyl group but differs in its boronic acid functionality.
Piperine: Contains a methoxy group and is known for its biological activities, particularly in cancer research.
Uniqueness
3-{[5-(4-methoxyphenyl)-2-oxo-3(2H)-furanylidene]methyl}phenyl acetate is unique due to its combination of a furan ring and an acetate ester, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
[3-[(E)-[5-(4-methoxyphenyl)-2-oxofuran-3-ylidene]methyl]phenyl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O5/c1-13(21)24-18-5-3-4-14(11-18)10-16-12-19(25-20(16)22)15-6-8-17(23-2)9-7-15/h3-12H,1-2H3/b16-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQGMCCNMZJSDHT-MHWRWJLKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C=C2C=C(OC2=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC1=CC=CC(=C1)/C=C/2\C=C(OC2=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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